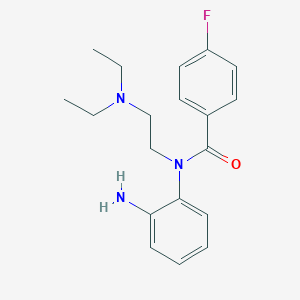

BENZAMIDE, N-(o-AMINOPHENYL)-N-(2-(DIETHYLAMINO)ETHYL)-p-FLUORO-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzamide, N-(o-aminophenyl)-N-(2-(diethylamino)ethyl)-p-fluoro-, also known as [18F]FBPA, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. This compound has been studied extensively for its potential in cancer diagnosis and treatment.

Mecanismo De Acción

[18F]FBPA is a radiotracer that is taken up by cancer cells due to their high demand for amino acids. Once inside the cell, [18F]FBPA is metabolized to [18F]fluorobenzyl alcohol, which is then incorporated into proteins. The accumulation of [18F]FBPA in cancer cells allows for their detection and localization using PET imaging.

Efectos Bioquímicos Y Fisiológicos

[18F]FBPA is a relatively safe compound with low toxicity. It is rapidly cleared from the body and does not accumulate in healthy tissues. However, as with any radiopharmaceutical, there is a risk of radiation exposure. The amount of radiation exposure from [18F]FBPA is considered acceptable for diagnostic purposes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

[18F]FBPA has several advantages for lab experiments, including its high sensitivity and specificity for cancer cells and its ability to provide quantitative data. However, the synthesis of [18F]FBPA is complex and requires specialized equipment and expertise. Additionally, the short half-life of fluorine-18 (110 minutes) limits the time frame for experiments.

Direcciones Futuras

There are several future directions for [18F]FBPA research. One area of interest is the development of new radiotracers that can target specific types of cancer cells. Another area of interest is the use of [18F]FBPA in combination with other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT), to improve cancer diagnosis and treatment. Additionally, [18F]FBPA could be used to investigate the relationship between cancer metabolism and treatment response.

Métodos De Síntesis

The synthesis of [18F]FBPA involves the use of a cyclotron to produce the radioactive isotope fluorine-18. The fluorine-18 is then incorporated into the precursor molecule, which is then purified to obtain the final product. The synthesis method is complex and requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

[18F]FBPA has been used in PET imaging to diagnose and stage various types of cancer, including brain tumors, breast cancer, and prostate cancer. It has also been studied for its potential in monitoring cancer treatment response and predicting patient outcomes. Additionally, [18F]FBPA has been used in preclinical studies to investigate the pharmacokinetics and biodistribution of new cancer drugs.

Propiedades

Número CAS |

102585-99-9 |

|---|---|

Nombre del producto |

BENZAMIDE, N-(o-AMINOPHENYL)-N-(2-(DIETHYLAMINO)ETHYL)-p-FLUORO- |

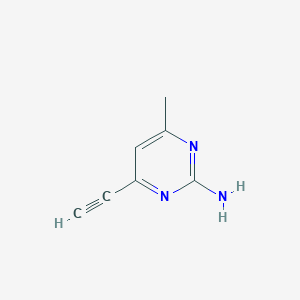

Fórmula molecular |

C19H24FN3O |

Peso molecular |

329.4 g/mol |

Nombre IUPAC |

N-(2-aminophenyl)-N-[2-(diethylamino)ethyl]-4-fluorobenzamide |

InChI |

InChI=1S/C19H24FN3O/c1-3-22(4-2)13-14-23(18-8-6-5-7-17(18)21)19(24)15-9-11-16(20)12-10-15/h5-12H,3-4,13-14,21H2,1-2H3 |

Clave InChI |

SGMNODFVDOBJOE-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |

SMILES canónico |

CCN(CC)CCN(C1=CC=CC=C1N)C(=O)C2=CC=C(C=C2)F |

Otros números CAS |

102585-99-9 |

Sinónimos |

N-(o-Aminophenyl)-N-[2-(diethylamino)ethyl]-p-fluorobenzamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2,2-Trifluoro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)acetamide](/img/structure/B25460.png)

![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)